3,3-Bis(methoxymethyl)-2,6-dimethylheptane
CAS No.: 129228-11-1
Cat. No.: VC21258028
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129228-11-1 |
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Molecular Formula | C13H28O2 |
Molecular Weight | 216.36 g/mol |
IUPAC Name | 3,3-bis(methoxymethyl)-2,6-dimethylheptane |
Standard InChI | InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3 |
Standard InChI Key | BHPDSAAGSUWVMP-UHFFFAOYSA-N |
SMILES | CC(C)CCC(COC)(COC)C(C)C |
Canonical SMILES | CC(C)CCC(COC)(COC)C(C)C |
Introduction
Physical and Chemical Properties
Molecular Identity and Structure
3,3-Bis(methoxymethyl)-2,6-dimethylheptane possesses several defining characteristics that constitute its chemical identity. The compound has a molecular formula of C₁₃H₂₈O₂, indicating the presence of 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms. Its structure can be represented by the canonical SMILES notation: CC(C)CCC(COC)(COC)C(C)C, which encodes the specific arrangement of atoms within the molecule. The InChI representation (InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3) provides a standardized method of representing the chemical structure that facilitates comparison across chemical databases.
The molecular structure features a quaternary carbon at position 3 of the heptane chain, bearing two methoxymethyl groups. These groups contain ether linkages (C-O-C), which contribute to the compound's ability to act as a Lewis base through the lone pairs on the oxygen atoms. The methyl groups at positions 2 and 6 create steric bulk that influences the compound's physical properties and reactivity patterns.
Physical Characteristics
The physical properties of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane include a molecular weight of 216.36 g/mol, which places it in the range of medium-sized organic molecules. The compound exists as a liquid at room temperature with a density of approximately 0.8 g/cm³, which is typical for organic compounds with similar carbon content and functional groups. Its boiling point is approximately 205.2°C at standard pressure (760 mmHg), reflecting the intermolecular forces present due to its structure.
As an ether-containing compound, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane exhibits limited solubility in water but is readily soluble in most organic solvents such as alcohols, ethers, and hydrocarbons. This solubility profile is consistent with its predominantly hydrophobic character, with limited hydrophilic properties contributed by the oxygen atoms in the methoxymethyl groups.
Chemical Characteristics
The chemical behavior of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane is largely determined by the presence of the ether linkages in the methoxymethyl groups. These ether functions make the compound a Lewis base, enabling it to donate electron pairs to electron-deficient species (Lewis acids). This property is particularly significant in its interactions with metal halides like titanium tetrachloride (TiCl₄), where it can form coordination complexes through the oxygen atoms.
The quaternary carbon at position 3 creates a steric environment that influences the accessibility of the oxygen atoms for coordination. This steric effect is particularly important when studying the compound's interaction with bulky Lewis acids, as it can significantly affect complexation energies and binding modes.
Synthesis and Preparation Methods
Synthetic Routes
Chemical Reactivity
Types of Reactions
3,3-Bis(methoxymethyl)-2,6-dimethylheptane participates in several types of chemical reactions, primarily dictated by the functional groups present in its structure. The ether linkages in the methoxymethyl groups can undergo cleavage reactions under acidic conditions, resulting in the formation of alcohol and aldehyde products. Additionally, the compound can participate in oxidation, reduction, and substitution reactions depending on the reagents and conditions employed.
As a Lewis base, one of the most significant reaction types is coordination with Lewis acids, particularly metal halides like titanium tetrachloride. This coordination chemistry is relevant to catalytic applications and has been the subject of detailed investigations to understand the factors affecting complexation energies.
Coordination Chemistry
The oxygen atoms in the methoxymethyl groups serve as electron pair donors, enabling 3,3-Bis(methoxymethyl)-2,6-dimethylheptane to form coordination complexes with various Lewis acids. The most studied interaction is with titanium tetrachloride (TiCl₄), where the compound acts as a bidentate ligand through the two oxygen atoms. The resulting complexes have been investigated for their thermodynamic properties, particularly complexation energies.
Research has indicated that the steric environment around the oxygen atoms, created by the quaternary carbon and the methyl groups at positions 2 and 6, significantly influences the strength and geometry of these coordination complexes. This steric effect is particularly important in understanding the role of similar Lewis bases in catalytic systems such as Ziegler-Natta polymerization catalysts.
Reaction Products
When subjected to oxidative conditions, the methoxymethyl groups in 3,3-Bis(methoxymethyl)-2,6-dimethylheptane can be transformed into aldehyde or carboxylic acid derivatives. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed for these transformations. The products of these oxidation reactions may have potential applications in organic synthesis as building blocks for more complex molecules.
Under reductive conditions, using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), the compound can be converted to alcohol derivatives. Additionally, substitution reactions can lead to the replacement of the methoxy groups with other functionalities, such as halides or amines, when treated with appropriate reagents like hydrogen halides (HX) or ammonia (NH₃).
Applications in Research
Lewis Base Probe Studies
The primary research application of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane is as a Lewis base probe molecule for investigating coordination chemistry and steric effects in molecular interactions. Researchers utilize this compound to study how structural features affect the strength and nature of Lewis acid-base interactions, particularly with metal halides like titanium tetrachloride.
Studies employing this compound have contributed to the understanding of factors that influence complexation energies, including both electronic and steric components. By systematically comparing the behavior of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane with structurally related compounds, researchers can isolate the effects of specific structural features on coordination behavior.
Titanium Tetrachloride Interactions
A significant area of research involving 3,3-Bis(methoxymethyl)-2,6-dimethylheptane focuses on its interactions with titanium tetrachloride (TiCl₄). These studies are relevant to understanding the role of Lewis bases in Ziegler-Natta polymerization catalysts, which are widely used in industrial polymer production.
Calorimetric measurements have been employed to determine the complexation energies between 3,3-Bis(methoxymethyl)-2,6-dimethylheptane and TiCl₄, providing insights into how the steric hindrance around the oxygen donor atoms affects the strength of coordination. This research helps elucidate the structure-activity relationships in catalyst systems and can guide the design of more efficient catalysts for polymerization reactions.
Building Block in Organic Synthesis
Beyond its role as a probe molecule, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane serves as a valuable building block in organic synthesis. The presence of the methoxymethyl groups provides sites for further functionalization, enabling the construction of more complex molecular architectures. This utility in synthesis makes the compound relevant to research in areas ranging from materials science to medicinal chemistry.
The quaternary carbon center in the molecule represents a structural motif that can be challenging to construct using other synthetic methods, making 3,3-Bis(methoxymethyl)-2,6-dimethylheptane a potentially valuable starting point for synthesizing compounds with similar structural features.
Comparative Analysis
Structural Features and Activity Relationships
The unique structural features of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, particularly the position of the methyl groups at positions 2 and 6 of the heptane backbone, appear to be crucial for its biological activities. These structural elements create a specific three-dimensional arrangement that likely facilitates optimal interaction with biological targets.
In terms of its function as a Lewis base probe, the steric environment around the oxygen atoms, influenced by the quaternary carbon and the methyl substituents, affects the accessibility of the electron pairs for coordination with Lewis acids. This steric effect is a key factor in determining the strength of coordination with metal halides like titanium tetrachloride.
The relationship between structure and activity in this compound underscores the importance of precise molecular architecture in determining chemical and biological properties. Small modifications to the structure can lead to significant changes in behavior, highlighting the need for careful design in molecular synthesis for specific applications.
Current Research and Future Directions
Recent Studies
Current research involving 3,3-Bis(methoxymethyl)-2,6-dimethylheptane primarily focuses on its applications as a Lewis base probe in coordination chemistry studies. Researchers are investigating the thermodynamic and kinetic aspects of its interactions with various Lewis acids, aiming to develop a more comprehensive understanding of the factors that influence these interactions.
Additionally, preliminary investigations into the compound's biological activities are ongoing, with researchers exploring its potential anti-inflammatory and antimicrobial properties through in vitro studies. These investigations employ various experimental techniques, including cell culture assays and microbiological testing, to characterize the compound's effects on biological systems.
Areas for Further Investigation
Several areas warrant further investigation to fully exploit the potential of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in chemical and biological research:
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Detailed mechanistic studies of its interactions with various Lewis acids, including computational modeling to predict coordination behavior
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Comprehensive evaluation of its biological activities through standardized assays and in vivo models
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Exploration of synthetic modifications to enhance specific properties for targeted applications
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Investigation of its potential role in sustainable chemistry, particularly as a component of environmentally friendly catalytic systems
These research directions would contribute to a more complete understanding of this compound and potentially lead to valuable applications in various scientific fields.
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